2-(3-Oxobutanamido)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxobutanamido)benzene-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonic acid group attached to a benzene ring, along with an amide group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxobutanamido)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives followed by the introduction of the amide and ketone groups. One common method involves the reaction of benzene with sulfuric acid to form benzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxobutanamido)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Oxobutanamido)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in protein modification studies.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Oxobutanamido)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amide and ketone groups can engage in nucleophilic and electrophilic reactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the amide and ketone groups.
Sulfanilic acid: Contains an amine group instead of the amide and ketone groups.
p-Toluenesulfonic acid: Similar sulfonic acid group but with a methyl group on the benzene ring.
Uniqueness
2-(3-Oxobutanamido)benzene-1-sulfonic acid is unique due to the presence of both an amide and a ketone group in addition to the sulfonic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
189898-24-6 |
---|---|
Molecular Formula |
C10H11NO5S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
2-(3-oxobutanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C10H11NO5S/c1-7(12)6-10(13)11-8-4-2-3-5-9(8)17(14,15)16/h2-5H,6H2,1H3,(H,11,13)(H,14,15,16) |
InChI Key |
ZFKLHLPATMPOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.